molecular formula C8H6FNOS B3052247 6-Fluoro-2H-1,4-benzothiazin-3(4H)-one CAS No. 398-64-1

6-Fluoro-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B3052247
CAS No.: 398-64-1
M. Wt: 183.2 g/mol
InChI Key: OLFXXFMYHLPQQT-UHFFFAOYSA-N
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Description

6-Fluoro-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound that contains a sulfur atom and a fluorine atom within its structure

Scientific Research Applications

6-Fluoro-2H-1,4-benzothiazin-3(4H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent, particularly against resistant bacterial strains.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2H-1,4-benzothiazin-3(4H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzothiazine precursor.

    Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Cyclization: The cyclization step involves the formation of the benzothiazine ring, often facilitated by the use of strong acids or bases under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2H-1,4-benzothiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding reduced benzothiazine derivatives.

    Substitution: Formation of substituted benzothiazine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 6-Fluoro-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets, such as bacterial enzymes. The fluorine atom enhances the compound’s binding affinity to these targets, leading to inhibition of enzyme activity and subsequent antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzothiazin-3(4H)-one: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    6-Chloro-2H-1,4-benzothiazin-3(4H)-one: Contains a chlorine atom instead of fluorine, which affects its reactivity and applications.

    6-Methyl-2H-1,4-benzothiazin-3(4H)-one:

Uniqueness

6-Fluoro-2H-1,4-benzothiazin-3(4H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its non-fluorinated counterparts.

Properties

IUPAC Name

6-fluoro-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNOS/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFXXFMYHLPQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544251
Record name 6-Fluoro-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398-64-1
Record name 6-Fluoro-2H-1,4-benzothiazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=398-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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